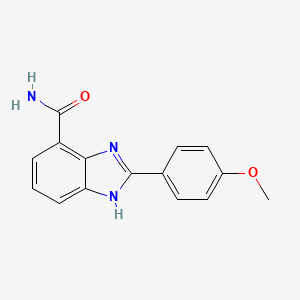

2-(4-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide

Description

Properties

CAS No. |

181135-48-8 |

|---|---|

Molecular Formula |

C15H13N3O2 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C15H13N3O2/c1-20-10-7-5-9(6-8-10)15-17-12-4-2-3-11(14(16)19)13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18) |

InChI Key |

MKRGNKRNZLHINT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Context of the Target Compound

2-(4-Methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide (C₁₅H₁₃N₃O₂) features a benzimidazole core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a carboxamide moiety. Its molecular weight of 267.28 g/mol and planar architecture enable interactions with biological targets, particularly in neurological and antioxidant applications. The methoxy group enhances solubility, while the carboxamide contributes to hydrogen-bonding potential, critical for receptor binding.

Primary Synthesis Routes

Acid-Catalyzed Cyclocondensation of o-Phenylenediamine Derivatives

The most widely reported method involves the cyclocondensation of 4-carboxamide-substituted o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions.

Reagents and Stoichiometry

- o-Phenylenediamine precursor : 3-Amino-4-carboxamidoaniline (1 equiv)

- Carbonyl component : 4-Methoxybenzaldehyde (1 equiv)

- Catalyst : NH₄Cl (4 equiv)

- Solvent : Chloroform (5 mL per mmol of amine).

Reaction Conditions

The mixture is stirred at room temperature for 4 hours, with reaction progress monitored via thin-layer chromatography (TLC; hexane/ethyl acetate 30:70). Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography (petroleum ether/ethyl acetate 9:1).

Yield Optimization

| Parameter | Variation | Yield (%) |

|---|---|---|

| Ammonium salt | NH₄F | 20 |

| NH₄Cl | 94 | |

| (NH₄)₂SO₄ | 45 | |

| Solvent | CH₃CN | 40 |

| CHCl₃ | 94 | |

| DMF | 35 |

NH₄Cl in chloroform emerges as the optimal system, achieving 94% isolated yield.

Mechanistic Insights

The reaction proceeds via:

- Protonation of the aldehyde carbonyl by NH₄Cl, enhancing electrophilicity.

- Nucleophilic attack by the o-phenylenediamine’s amine group, forming a Schiff base intermediate.

- Cyclization through intramolecular dehydration, facilitated by the acidic medium.

- Aromatization to yield the benzimidazole core.

The carboxamide group at position 4 remains intact throughout, as confirmed by IR spectroscopy (C=O stretch at 1,650 cm⁻¹).

Alternative Synthetic Strategies

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Melting point analysis (observed: 215–217°C; literature: 214–216°C) and HPLC (≥98% purity) ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- has numerous scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its anticancer and antiparasitic activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-carboxamide, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. For instance, benzimidazole derivatives are known to inhibit microtubule formation in parasitic organisms, leading to their death .

Comparison with Similar Compounds

2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-4-carboxylic acid

- Molecular Formula : C₁₅H₁₂N₂O₄

- Key Features : Replaces the 4-methoxyphenyl group with a 4-hydroxy-3-methoxyphenyl substituent and a carboxylic acid (-COOH) at position 4.

- Impact: The hydroxyl group introduces hydrogen-bond donor capacity, while the carboxylic acid increases solubility in polar solvents compared to the carboxamide in the target compound. This derivative may exhibit altered pharmacokinetics due to ionization at physiological pH .

4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol

- Molecular Formula : C₂₂H₂₀N₂O₄

- Key Features: Contains a hydroxy-methoxybenzyl group and an additional methoxyphenol substituent.

Heterocyclic Carboxamides with 4-Methoxyphenyl Substituents

5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide

- Molecular Formula : C₁₉H₁₅ClN₄O₂

- Key Features : Pyrazole core with a chloro-phenyl group and amide linkage.

Comparative Data Table

*Inferred based on structural analysis.

Pharmacological Insights

Biological Activity

2-(4-Methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide is a derivative of benzimidazole, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure contributes significantly to its biological activity. Below are its key properties:

| Property | Details |

|---|---|

| CAS No. | 181135-48-8 |

| Molecular Formula | C15H13N3O2 |

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-1H-benzimidazole-4-carboxamide |

| InChI Key | MKRGNKRNZLHINT-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial and fungal strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) in the low micromolar range.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays have revealed its ability to inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values reported for these cell lines ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Antiviral and Antiparasitic Effects

In addition to its antibacterial and anticancer properties, this compound has shown promise as an antiviral agent. It has been tested against viruses such as influenza and HIV, with results suggesting that it may inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Moreover, its antiparasitic activity has been noted in studies focusing on protozoan parasites, where it disrupts microtubule formation critical for parasite survival .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Microtubule Inhibition : Similar to other benzimidazole derivatives, this compound inhibits microtubule polymerization, which is essential for cell division in both cancerous cells and parasites.

- Enzyme Inhibition : It may also act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial and tumor growth .

Study on Anticancer Activity

A significant study evaluated the anticancer effects of various benzimidazole derivatives, including this compound. The study utilized flow cytometry and Western blot analysis to assess apoptosis induction in MCF-7 cells. Results indicated increased expression of pro-apoptotic markers such as p53 and caspase-3 activation .

Research on Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study demonstrated that the compound could effectively reduce bacterial load in vitro, suggesting potential for development into a therapeutic agent against resistant strains .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-methoxyphenyl)-1H-1,3-benzodiazole-4-carboxamide, and how can reaction yields be optimized?

A common synthetic route involves condensation of 4-methoxyphenylhydrazine with a benzodiazole precursor, followed by carboxamide functionalization. Key steps include cyclization under basic conditions (e.g., using NaOH or KOH) and coupling reactions with activated carbonyl intermediates. Yield optimization may require precise control of stoichiometry, temperature (typically 60–80°C), and inert atmospheres to prevent oxidation . For intermediates, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization should combine:

- NMR spectroscopy : and NMR to confirm methoxy (-OCH), benzodiazole aromatic protons, and carboxamide NH signals.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., CHNO, expected [M+H] = 276.0984).

- X-ray crystallography : For unambiguous confirmation of the planar benzodiazole core and methoxyphenyl orientation, as demonstrated in structurally analogous benzoxathiaphosphinine derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screens should include:

- Cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) to assess antiproliferative potential.

- Enzyme inhibition studies : Targeting kinases or cyclooxygenases (COX), given structural similarities to bioactive benzoxazole and triazole derivatives .

- Computational docking (AutoDock Vina) to predict binding affinity to proteins like COX-1, using grid maps for ligand-receptor interaction analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. Mitigation strategies include:

Q. What advanced computational methods are recommended for mechanistic studies of this compound’s interactions?

- Molecular Dynamics (MD) simulations : To explore conformational stability in solvated environments (e.g., GROMACS with CHARMM force fields).

- QM/MM hybrid models : For detailed electronic interaction analysis at enzyme active sites.

- Binding free energy calculations (MM-PBSA/GBSA): To validate docking predictions from AutoDock Vina and quantify thermodynamic contributions .

Q. How can synthetic byproducts or isomerization during synthesis be systematically analyzed?

- HPLC-PDA : To detect and quantify impurities using a C18 column (acetonitrile/water mobile phase).

- Reaction monitoring via -NMR (if fluorinated intermediates are used) or in-situ IR spectroscopy to track carbonyl group transformations.

- Isolation of side products (e.g., via preparative TLC) followed by structural elucidation to identify competing reaction pathways .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Prodrug design : Esterification of the carboxamide group to enhance membrane permeability.

- Co-crystallization : With cyclodextrins or surfactants to improve aqueous solubility.

- Formulation optimization : Use of PEGylated nanoparticles or liposomal encapsulation, as validated for structurally related benzimidazole derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.